Titanium lactate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: Titanium lactate can be synthesized by reacting titanium alkoxides or titanium tetrachloride with lactic acid under controlled conditions. The reaction typically involves the hydrolysis of titanium precursors in the presence of lactic acid, leading to the formation of this compound complexes .

Industrial Production Methods: In industrial settings, this compound is often produced by mixing butyl titanate, lactic acid, triethanolamine, and water in specific molar ratios. This mixture undergoes a series of reactions to form a gel-like substance, which is then purified and processed to obtain this compound .

化学反应分析

Types of Reactions: Titanium lactate undergoes various chemical reactions, including:

Condensation: In basic pH conditions, this compound undergoes condensation reactions to form gels containing anatase nanoparticles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Condensation: Basic conditions (high pH) promote condensation reactions.

Hydrolysis: Aqueous solutions and varying pH levels influence the hydrolysis process.

Major Products:

Titanium Dioxide (TiO2): A major product formed from the oxidation and hydrolysis of this compound.

Anatase Nanoparticles: Formed during condensation reactions in basic conditions.

科学研究应用

Synthesis of Titanium-Based Materials

Titanium Dioxide Nanoparticles : Titanium lactate is used as a precursor in the synthesis of titanium dioxide nanoparticles, which have significant applications in photocatalysis and environmental remediation. For instance, this compound can be converted into titanium dioxide through thermal treatment, yielding nanoparticles with enhanced photocatalytic activity. These nanoparticles are effective in degrading pollutants under UV light, making them suitable for wastewater treatment .

Ceramic Materials : Research has demonstrated that this compound can be utilized to synthesize strontium titanate (SrTiO₃) from aqueous solutions. This process involves creating a stable lactate-titanium complex that facilitates the formation of high-purity SrTiO₃ powders and films. The resultant materials exhibit desirable properties for applications in electronic devices and sensors .

Biomedical Applications

Drug Delivery Systems : this compound's biocompatibility makes it a valuable component in drug delivery systems. Studies indicate that titanium dioxide nanoparticles derived from this compound can enhance the solubility and stability of therapeutic agents while minimizing side effects. These nanoparticles can be engineered to target specific cells, improving the efficacy of cancer treatments .

Tissue Engineering : In tissue engineering, this compound-based scaffolds have been developed to support cell adhesion and proliferation. These scaffolds facilitate tissue regeneration by providing a conducive environment for cell growth, thereby enhancing healing processes in orthopedic and dental applications .

Cosmetic Applications

This compound is also explored in cosmetic formulations due to its stability and safety profile. It is used as a pigment in sunscreens and skin care products, providing UV protection while being non-irritating to the skin. The compound's compatibility with other cosmetic ingredients enhances its utility in the formulation of safe and effective personal care products .

Environmental Applications

Pollution Control : The photocatalytic properties of titanium dioxide synthesized from this compound are harnessed for environmental remediation. These materials can effectively break down organic pollutants in water and air, contributing to cleaner environments. Their application extends to self-cleaning surfaces that utilize sunlight to degrade contaminants .

作用机制

The mechanism by which titanium lactate exerts its effects involves the formation of stable complexes with various biomolecules and inorganic materials. These complexes can undergo hydrolysis, oxidation, and condensation reactions, leading to the formation of titanium dioxide and other titanium-based materials. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules, which can influence the synthesis and stability of the resulting materials .

相似化合物的比较

Titanium lactate can be compared with other titanium-based compounds, such as:

Titanium(IV) bis(ammonium lactate)dihydroxide (TiBALDH): Similar in structure and used as a precursor for titanium dioxide synthesis.

Titanium(IV) isopropoxide: Another titanium precursor used in the synthesis of titanium dioxide, but with different reactivity and stability properties.

Titanium(IV) chloride: A commonly used titanium precursor with higher reactivity and different applications compared to this compound.

Uniqueness: this compound is unique due to its ability to form stable complexes in aqueous solutions without undergoing hydrolysis or condensation reactions, making it ideal for biomimetic synthesis and other applications where stability is crucial .

生物活性

Titanium lactate is a compound that has garnered attention in biomedical research due to its potential applications in enhancing the biological activity of titanium-based materials. This article explores the biological activity of this compound, focusing on its effects on cell viability, osteogenic properties, and antibacterial activities. We will also examine relevant case studies and research findings.

Overview of this compound

This compound is formed through the reaction of titanium compounds with lactic acid. Lactic acid itself is a significant metabolite in various biological processes, particularly in energy metabolism and cellular signaling. The incorporation of lactate into titanium compounds may enhance their biocompatibility and bioactivity, making them suitable for medical applications such as implants.

Biological Activity

1. Cell Viability and Cytotoxicity

Research indicates that this compound exhibits favorable cytocompatibility. Studies have shown that titanium surfaces modified with lactate do not induce significant cytotoxicity, as measured by lactate dehydrogenase (LDH) release assays. For instance, titanium surfaces treated with sodium plasma immersion ion implantation (Na-PIII) showed enhanced bioactivity compared to untreated titanium, with LDH levels indicating low toxicity .

Table 1: LDH Release from Various Titanium Treatments

| Treatment Type | LDH Release (U/L) | Cytotoxicity Level |

|---|---|---|

| Untreated Titanium | Low | Non-cytotoxic |

| Na-PIII Treated | Moderate | Low |

| NaOH Treated | High | Moderate |

2. Osteogenic Properties

This compound has been shown to promote osteogenic differentiation in stem cells. In vitro studies using rabbit bone marrow stem cells demonstrated that titanium surfaces modified with calcium phosphate and doped with lactate significantly enhanced cell adhesion and proliferation compared to control titanium surfaces . The osteogenic activity was assessed through alkaline phosphatase (ALP) activity and mineralization assays.

Case Study: Osteogenic Activity of this compound Coatings

- Objective: Evaluate the osteoconductive properties of this compound coatings.

- Method: Rabbit bone marrow stem cells were cultured on this compound-coated surfaces.

- Results: Enhanced ALP activity was observed, indicating increased osteogenesis compared to untreated titanium controls .

3. Antibacterial Activity

The antibacterial properties of this compound are also noteworthy. Research has indicated that titanium surfaces modified with lactic acid exhibit significant antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the release of lactic acid, which lowers the pH and inhibits bacterial growth .

Table 2: Antibacterial Efficacy of this compound Coatings

| Bacterial Strain | Zone of Inhibition (mm) | Efficacy Level |

|---|---|---|

| E. coli | 15 | High |

| S. aureus | 12 | Moderate |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Adhesion: Enhanced surface roughness and chemical composition facilitate better cell attachment.

- Metabolic Activity: Lactic acid acts as a signaling molecule that can influence cellular metabolism and promote survival under stress conditions .

- pH Regulation: The release of lactic acid creates an acidic environment that can deter bacterial colonization while promoting osteoblast activity.

属性

CAS 编号 |

14678-53-6 |

|---|---|

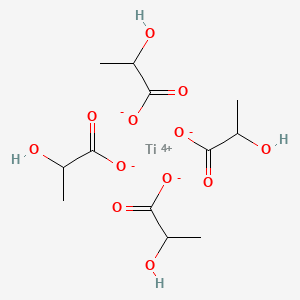

分子式 |

C3H5O3Ti+3 |

分子量 |

136.94 g/mol |

IUPAC 名称 |

2-hydroxypropanoate;titanium(4+) |

InChI |

InChI=1S/C3H6O3.Ti/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+4/p-1 |

InChI 键 |

DRMGZHCYLDKBED-UHFFFAOYSA-M |

规范 SMILES |

CC(C(=O)[O-])O.[Ti+4] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。